molecular formula C13H15N3O4S B6418573 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester CAS No. 155144-44-8

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester

Cat. No.: B6418573
CAS No.: 155144-44-8
M. Wt: 309.34 g/mol
InChI Key: RDWVJTNHHWOXBA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester is a pyrazole-derived compound featuring a sulfonamide group at the 3-position and an ethyl ester moiety at the 4-position. This structure combines a heterocyclic core with a sulfonamide substituent, which is often associated with bioactivity, particularly in analgesic and anti-inflammatory applications .

Properties

IUPAC Name

ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-3-20-13(17)11-9-14-15-12(11)21(18,19)16(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWVJTNHHWOXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165819
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155144-44-8
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction for Regioselective Esterification

The Vilsmeier reaction enables direct formylation and subsequent cyclization of hydrazones derived from methyl ketones. In one protocol, phenylhydrazine, benzaldehyde, and ethyl acetoacetate undergo a three-component reaction in the presence of a magnetic ionic liquid ([bmim][FeCl₄]) and flow oxygen, achieving 75–92% yields. The ionic liquid acts as both catalyst and recyclable medium, enhancing sustainability.

Halogenated Solvent-Mediated Cyclization

Patent WO2012025469A1 highlights the use of halogenated solvents like 1,1,1,3,3-pentafluorobutane to improve regioselectivity during pyrazole formation. Reacting 2-alkoxymethylene fluoroacylacetates with hydrazines in such solvents minimizes byproducts and achieves >90% regioselectivity for the 1H-pyrazole-4-carboxylate structure.

Sulfonylation at Position 3 of the Pyrazole Ring

Introducing the sulfonamide group at position 3 requires precise electrophilic substitution. This step typically follows pyrazole core formation.

Chlorosulfonic Acid-Mediated Sulfonation

Pyrazole derivatives undergo sulfonation using chlorosulfonic acid (ClSO₃H) in chloroform, followed by thionyl chloride (SOCl₂) treatment to generate the reactive sulfonyl chloride intermediate. For example, 3,5-dimethyl-1H-pyrazole reacts with ClSO₃H at 60°C for 10 hours, yielding the corresponding sulfonyl chloride in 85% purity.

Coupling with Methylphenylamine

The sulfonyl chloride intermediate is then reacted with methylphenylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. This nucleophilic substitution proceeds at room temperature over 16 hours, achieving 41–71% yields depending on the amine’s steric and electronic properties.

Integrated Multi-Step Synthesis

Combining the above steps, a representative synthesis involves:

  • Pyrazole Formation : Ethyl acetoacetate, methyl hydrazine, and benzaldehyde condense in toluene under reflux to form ethyl 1H-pyrazole-4-carboxylate.

  • Sulfonation : Chlorosulfonic acid sulfonates the pyrazole at position 3, followed by SOCl₂ activation.

  • Amination : Reaction with methylphenylamine in DCM/DIPEA affords the target compound.

Optimization and Environmental Considerations

Solvent and Catalyst Selection

  • Halogenated Solvents : 1,1,1,3,3-Pentafluorobutane enhances reaction efficiency and reduces waste.

  • Ionic Liquids : [bmim][FeCl₄] improves reaction kinetics and is recyclable for up to five cycles without significant yield loss.

Yield Comparison Across Methods

StepMethodYield (%)Conditions
Pyrazole FormationVilsmeier-Haack ([bmim][FeCl₄])9280°C, 6 h
Sulfonyl ChlorideClSO₃H/SOCl₂8560°C, 10 h
Sulfonamide CouplingDCM/DIPEA71RT, 16 h

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1H-Pyrazole derivatives, including the compound , have been extensively studied for their antimicrobial , antiviral , anti-inflammatory , and anticancer properties. The presence of the sulfonamide functional group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research has shown that pyrazole derivatives exhibit significant activity against various bacterial strains. The incorporation of the sulfonamide group is believed to enhance this activity by interfering with bacterial folate synthesis pathways .
  • Anticancer Properties : Studies indicate that certain pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Synthesis and Derivative Development

The synthesis of 1H-Pyrazole-4-carboxylic acid derivatives typically involves reactions such as alkylation , condensation , and hydrolysis . For instance, ethyl esters can be hydrolyzed to yield the corresponding carboxylic acids, which can further react with various amines or other electrophiles to create more complex structures with enhanced biological activity .

Table: Synthetic Routes for Pyrazole Derivatives

Reaction TypeExample ReactionProduct Type
AlkylationPyrazole + Alkyl HalideAlkylated Pyrazole
CondensationPyrazole + AminePyrazole Amine Derivative
HydrolysisEthyl Pyrazole Ester + BaseCarboxylic Acid
CouplingPyrazole + Aryl BromideArylated Pyrazole

Agricultural Applications

The compound has shown potential as an intermediate in the synthesis of fungicides and herbicides. Its derivatives can serve as key components in agrochemical formulations due to their efficacy in pest control . The economic impact of improving the efficiency of these compounds is significant, as annual production rates for fungicides exceed 30,000 metric tons.

Molecular Docking Studies

In silico studies utilizing molecular docking have been employed to predict the interaction of 1H-Pyrazole derivatives with various biological targets such as enzymes and receptors involved in disease processes. These studies help identify promising candidates for further development in drug discovery .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that certain modifications at the 3-position significantly enhanced anticancer activity against breast cancer cell lines. The introduction of methylphenylamino groups was found to increase potency compared to simpler analogs.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyrazole derivatives against multi-drug resistant bacterial strains. The results indicated that compounds containing sulfonamide groups exhibited superior activity compared to those without, suggesting a potential pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Ethyl Esters

Compound Name Substituent at Position 3 Substituent at Position 1/5 Molecular Weight (g/mol) Key Functional Groups
Target Compound (Methylphenylamino)sulfonyl Ethyl ester (C4) Not specified Sulfonamide, ethyl ester
1-[(4-Methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylic acid ethyl ester () None (sulfonyl at position 1) Sulfonyl group (position 1) 294.33 Sulfonyl, ethyl ester
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester () Methylsulfanyl Benzoylamino (position 5) Not specified Methylsulfanyl, benzoylamino
3,5-Dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate () Methyl Nitrophenylsulfonyl (position 1) Not specified Nitrophenylsulfonyl, methyl

Key Observations :

  • The target compound is distinguished by its sulfonamide group at position 3, which differs from sulfonyl () or methylsulfanyl () substituents in analogs.
  • Positional isomerism significantly impacts activity. For example, sulfonyl groups at position 1 () may reduce steric hindrance compared to position 3, altering pharmacokinetics.

Key Observations :

  • The target compound likely requires sulfonylation at position 3, a process analogous to the sulfonyl group introduction in . However, the use of methylphenylamine as a nucleophile would necessitate optimized coupling conditions.
  • highlights the utility of NaN₃ in azide formation, a strategy that could be adapted for introducing nitrogen-rich substituents in related compounds .

Pharmacological Activity

Key Observations :

  • The methylsulfanyl group in ’s lead compound enhances activity moderately, but sulfonamide groups (as in the target compound) may offer stronger binding to cyclooxygenase (COX) enzymes, a common anti-inflammatory target .
  • Ulcerogenic risk is reduced in sulfonamide derivatives compared to carboxylic acids, as seen in NSAID analogs .

Biological Activity

1H-Pyrazole-4-carboxylic acid, 3-((methylphenylamino)sulfonyl)-, ethyl ester (CAS No. 155144-44-8) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15N3O4S
  • Molecular Weight : 309.341 g/mol

The structure features a pyrazole ring with a carboxylic acid group at position 4 and a sulfonamide group attached to a methylphenyl moiety at position 3. This configuration is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including the target compound. For instance, derivatives with similar structures have demonstrated significant antibacterial and antifungal activities. The presence of the sulfonamide moiety is believed to enhance these effects by interfering with bacterial folate synthesis pathways.

Antiviral Activity

1H-Pyrazole derivatives have also been evaluated for their antiviral potential. A study indicated that certain pyrazole compounds exhibited moderate inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. Specifically, compounds with electron-donating groups showed enhanced NA inhibitory activity, suggesting that structural modifications can lead to improved efficacy against viral targets .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for analgesic applications. In vitro studies have shown that related compounds can significantly reduce prostaglandin synthesis, leading to decreased inflammation and pain .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in many cancers .

Case Study 1: Neuraminidase Inhibition

In a comparative study, various pyrazole derivatives were synthesized and tested for their ability to inhibit neuraminidase. Among them, a derivative similar to the target compound showed an IC50 value of approximately 52 μM, indicating moderate activity against viral strains. The study concluded that modifications at specific positions on the pyrazole ring could enhance binding affinity and inhibitory potency .

Case Study 2: Antimicrobial Evaluation

A series of pyrazole derivatives were evaluated against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with sulfonamide groups exhibited superior antibacterial activity compared to those without. The mechanism was attributed to the disruption of bacterial metabolic processes essential for cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1H-Pyrazole-4-carboxylic acid derivatives. Key observations include:

  • Substituent Effects : Electron-donating groups at specific positions enhance activity against viral targets.
  • Functional Groups : The presence of sulfonamide and carboxylic acid functionalities significantly contributes to antimicrobial and anti-inflammatory effects.
  • Ring Modifications : Alterations in the pyrazole ring structure can lead to varying degrees of biological activity, necessitating further exploration of different substituents .

Q & A

Q. Basic

  • ¹H-NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.3 ppm, CH₂), alongside aromatic protons from the methylphenylamino group (δ ~7.0–7.5 ppm) .
  • IR : Stretching vibrations for the sulfonyl group (S=O, ~1350–1150 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) are diagnostic .
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula (e.g., [M+H]⁺ for C₁₄H₁₇N₃O₄S) .

How can researchers reconcile discrepancies in pharmacological activity data between in vitro and in vivo models?

Advanced
Discrepancies often arise from differences in bioavailability, metabolic stability, or tissue penetration. Strategies include:

  • Pharmacokinetic profiling : Assess plasma half-life, metabolic pathways (e.g., ester hydrolysis), and tissue distribution using LC-MS/MS .
  • Structural analogs : Compare activity of the ethyl ester with its hydrolyzed carboxylic acid form to evaluate prodrug efficacy .
  • Dose-response studies : Identify optimal dosing regimens to bridge in vitro IC₅₀ values and in vivo efficacy thresholds .

What computational approaches predict the bioactive conformation of this compound in target binding sites?

Q. Advanced

  • Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with receptors (e.g., cyclooxygenase for anti-inflammatory activity) .
  • DFT calculations : Optimize geometry and electrostatic potential maps to identify reactive moieties (e.g., sulfonyl group as a hydrogen-bond acceptor) .
  • MD simulations : Track conformational stability in aqueous or lipid bilayer environments to infer membrane permeability .

What methodologies enable selective hydrolysis of the ethyl ester group for further derivatization?

Q. Advanced

  • Basic hydrolysis : Treat with aqueous NaOH (8%) in ethanol at room temperature for 12 hours, followed by acidification (1M HCl) to precipitate the carboxylic acid .
  • Enzymatic hydrolysis : Lipases or esterases under mild conditions (pH 7–8, 37°C) preserve acid-sensitive substituents .
  • Protection strategies : Use tert-butyl or benzyl esters for orthogonal deprotection in multi-step syntheses .

How can researchers mitigate ulcerogenic effects while retaining anti-inflammatory activity in pyrazole derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to reduce gastric toxicity .
  • Prodrug design : Mask the carboxylic acid as a pH-sensitive ester to limit gastric exposure .
  • Co-administration : Combine with proton-pump inhibitors (e.g., omeprazole) in preclinical models to assess synergistic effects .

What analytical techniques quantify trace impurities in synthesized batches of this compound?

Q. Advanced

  • HPLC-DAD/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve impurities ≥0.1% .
  • NMR spiking : Add authentic reference standards to identify unknown peaks in ¹H-NMR spectra.
  • Elemental analysis (EA) : Validate stoichiometric ratios (C, H, N, S) to detect non-volatile impurities .

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